molecular formula C11H16Cl2N2 B1377413 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride CAS No. 1427926-04-2

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride

Cat. No.: B1377413
CAS No.: 1427926-04-2
M. Wt: 247.16 g/mol
InChI Key: UZQLZJFHPJKMCK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and tetrahydropyridine, both of which are heterocyclic aromatic compounds containing nitrogen. Pyridine is a basic heterocyclic organic compound similar to benzene, and tetrahydropyridine is a saturated analog of pyridine .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a pyridine derivative with a tetrahydropyridine derivative .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring attached to a tetrahydropyridine ring. The 3-methyl group would be attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be similar to those of other pyridine and tetrahydropyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other pyridine and tetrahydropyridine derivatives. It would likely be a solid at room temperature .

Scientific Research Applications

Anti-inflammatory Applications

Research on pyrimidine derivatives, a class of compounds structurally related to pyridines, has revealed their potential in exhibiting in vitro anti-inflammatory activity . For instance, substituted tetrahydropyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties, showing potent activity. These findings suggest the potential for designing novel anti-inflammatory agents based on similar chemical structures (Gondkar, Deshmukh, & Chaudhari, 2013).

Neurodegenerative Disease Research

Pyridine derivatives have been implicated in the research of neurodegenerative diseases such as Parkinson's disease. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin structurally related to the compound , has been used extensively to model Parkinson's disease in primates, offering insights into the disease's pathogenesis and potential therapeutic interventions (Langston, Langston, & Irwin, 1984).

Medicinal Chemistry and Drug Design

Pyridine and its derivatives play a critical role in medicinal chemistry, serving as the backbone for various drugs with antifungal, antibacterial, antioxidant, and anticancer activities. The versatility of pyridine as a scaffold in drug design underscores its importance in developing new therapeutic agents (Abu-Taweel et al., 2022).

Synthesis and Catalysis

In organic synthesis, pyridine N-oxides, derivatives of pyridine, demonstrate significant utility as intermediates in the synthesis of various organic compounds. They play a vital role in catalysis, showcasing the chemical versatility and importance of pyridine-based molecules in advancing synthetic methodologies (Li et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel compound .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It could also be interesting to study its biological activity, given the biological relevance of pyridine and tetrahydropyridine derivatives .

Biochemical Analysis

Biochemical Properties

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between this compound and MAO-B leads to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain . Additionally, this compound interacts with other biomolecules, such as dopamine transporters, influencing their function and impacting neurotransmitter levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This oxidative stress results from the compound’s ability to generate free radicals, which damage cellular components and disrupt normal cellular functions . Furthermore, this compound affects gene expression by altering the transcription of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to MAO-B, inhibiting its activity and leading to an accumulation of neurotransmitters such as dopamine . The inhibition of MAO-B by this compound is a critical step in its mechanism of action, as it prevents the breakdown of neurotransmitters and enhances their availability in the brain . Additionally, this compound interacts with dopamine transporters, further influencing neurotransmitter levels and affecting neuronal signaling . These interactions result in changes in gene expression, particularly in genes involved in oxidative stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained oxidative stress and mitochondrial dysfunction in cells, resulting in chronic cellular damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce mild neurotoxic effects, while higher doses result in severe neurotoxicity and cell death . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and behavior in animal models . Additionally, high doses of this compound have been associated with toxic effects, including severe oxidative stress, mitochondrial dysfunction, and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, influencing the metabolism of neurotransmitters . The compound’s metabolism leads to the production of reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage . Additionally, the compound affects metabolic flux and metabolite levels, altering the balance of neurotransmitters and other biomolecules in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters, such as dopamine transporters, which facilitate its entry into neurons . Once inside the cells, the compound accumulates in specific regions, such as the mitochondria, where it exerts its effects on cellular function . The distribution of this compound within tissues is influenced by its interactions with binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the mitochondria, where it affects mitochondrial function and induces oxidative stress . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications . These modifications direct the compound to the mitochondria, where it interacts with mitochondrial enzymes and proteins, leading to changes in cellular function and metabolism .

Properties

IUPAC Name

3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h2,4,7-8,12H,3,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQLZJFHPJKMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2=CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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